BENGHE Foundational & Exploratory

Check Availability & Pricing

Thermodynamic Properties of 1-Octanol: A
Technical Guide for Molecular Simulations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Octanol

Cat. No.: B7770563

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic
properties of 1-octanol, a crucial solvent in pharmaceutical and chemical research, particularly
for its role as a surrogate for biological membranes in partition coefficient studies. This
document is intended to be a core resource for professionals engaged in molecular
simulations, offering curated experimental data, detailed methodologies for its measurement,
and a comparative analysis of common force fields used to model this versatile alcohol.

Experimental Thermodynamic Properties of 1-
Octanol

Accurate molecular simulations rely on robust experimental data for validation. The following
tables summarize key thermodynamic properties of 1-octanol as a function of temperature,
compiled from critically evaluated data.

Table 1: Density of Liquid 1-Octanol
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Temperature (K) Density (g/lcm?)
288.15 0.828
293.15 0.825
298.15 0.822
303.15 0.818
308.15 0.814

Data sourced from the NIST Web Thermo Tables (WTT).[1]

Table 2: Vapor Pressure of 1-Octanol

Temperature (K) Vapor Pressure (kPa)
352.1 1.33

368.5 3.99

386.4 10.1

400.0 20.3

468.5 101.3

Data sourced from the NIST Chemistry WebBook.[2][3]

Table 3: Enthalp}l of MﬂpQ[iZﬂtiQn of 1-Octanol

Temperature (K) Enthalpy of Vaporization (kJ/mol)
298.15 71.0
303.0 69.6
318.0 68.7
343.0 67.3
358.0 67.5
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Data sourced from the NIST Chemistry WebBook.[2][4]

Table 4: Surface Tension of 1-Octanol

Temperature (K) Surface Tension (N/m)
293.15 0.0275
298.15 0.0271
303.15 0.0267
308.15 0.0263
313.15 0.0259

Data sourced from various chemical handbooks and databases.

Experimental Protocols

The following sections detail the methodologies used to obtain the experimental data presented
above. Understanding these protocols is essential for appreciating the accuracy and limitations
of the data used to validate molecular simulations.

Density Measurement: Oscillating U-Tube Densitometry

The density of liquid 1-octanol is typically measured using an oscillating U-tube densitometer.

Methodology:

Calibration: The instrument is first calibrated using two standards of known density, typically
dry air and ultrapure water.

o Sample Injection: A small, bubble-free sample of 1-octanol is injected into the thermostated
glass U-tube.

e Oscillation: The U-tube is electromagnetically excited to oscillate at its natural frequency.

e Frequency Measurement: The instrument precisely measures the oscillation period, which is
directly related to the mass, and therefore the density, of the sample in the tube.
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o Temperature Control: The temperature of the U-tube is precisely controlled using a Peltier
element to obtain density measurements at various temperatures.

Workflow for Density Measurement

Preparation

Calibrate with Air and Water

'

Inject 1-Octanol Sample

Measurement

Induce U-Tube Oscillation

'

Measure Oscillation Period

'

Calculate Density

Click to download full resolution via product page

Workflow for Density Measurement

Vapor Pressure Measurement: Static Method

The static method is a direct and accurate way to determine the vapor pressure of a liquid at a
given temperature.

Methodology:
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o Sample Degassing: A sample of 1-octanol is placed in a thermostated vessel and thoroughly

degassed to remove any dissolved gases. This is typically achieved by several freeze-pump-

thaw cycles.

o Temperature Equilibration: The degassed sample is brought to the desired temperature in a

constant-temperature bath.

o Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured

directly using a pressure transducer.

o Data Collection: The vapor pressure is recorded at a series of stabilized temperatures.

Static Method for Vapor Pressure

Setup
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;
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Increment Temperature

Click to download full resolution via product page

Static Method for Vapor Pressure

Enthalpy of Vaporization: Calorimetry
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The enthalpy of vaporization can be determined directly by calorimetry or indirectly from the
temperature dependence of vapor pressure using the Clausius-Clapeyron equation. The direct
calorimetric method is described here.

Methodology:

Calorimeter Setup: A known mass of 1-octanol is placed in a vaporization cell within a
calorimeter.

» Vaporization: A controlled amount of electrical energy is supplied to a heater to vaporize a
portion of the sample at constant temperature and pressure.

e Mass Determination: The amount of vaporized sample is determined by weighing the cell
before and after the experiment or by condensing the vapor and weighing it.

o Enthalpy Calculation: The enthalpy of vaporization is calculated from the electrical energy
supplied and the mass of the vaporized substance.

Surface Tension Measurement: Pendant Drop Method

The pendant drop method is an optical technique used to determine the surface tension of a
liquid.

Methodology:

Droplet Formation: A drop of 1-octanol is formed at the tip of a needle.
¢ Image Acquisition: A high-resolution camera captures the profile of the pendant drop.

o Shape Analysis: The shape of the drop is determined by the balance between surface
tension and gravity.

e Young-Laplace Equation Fitting: The profile of the drop is fitted to the Young-Laplace
equation to determine the surface tension.

Force Field Parameters for 1-Octanol Simulations
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The choice of force field is critical for the accuracy of molecular dynamics simulations. This
section provides a comparative overview of the non-bonded parameters for 1-octanol from
three commonly used force fields: OPLS-AA, CHARMM (CGenFF), and GROMOS.

Table 5: Comparative Non-Bonded Parameters for 1-
Octanol
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Force Field Atom Type Charge (e) o (nm) € (kd/mol)
OPLS-AA

opls_157 (HO) 0.683 0.00000 0.00000
opls_154 (OH) -0.155 0.31200 0.71128
opls_135 (CH2) 0.000 0.35000 0.27614
opls_135 (CH2)  0.000 0.35000 0.27614
opls_135(CH2)  0.000 0.35000 0.27614
opls_135 (CH2) 0.000 0.35000 0.27614
opls_135 (CH2)  0.000 0.35000 0.27614
opls_135(CH2)  0.000 0.35000 0.27614
opls_136 (CH3) 0.000 0.35000 0.27614
CHARMM

(CGenFF)

0G311 (O) -0.648 0.30290 0.63597
HGA3 (H) 0.428 0.04000 0.19246
CG331 (CH2) 0.090 0.35330 0.29288
CG331 (CH2) 0.010 0.35330 0.29288
CG331 (CH2) 0.000 0.35330 0.29288
CG331 (CH2) 0.000 0.35330 0.29288
CG331 (CH2) 0.000 0.35330 0.29288
CG331 (CH2) 0.000 0.35330 0.29288
CG331 (CH2) 0.000 0.35330 0.29288
CG331 (CH3) -0.090 0.35330 0.29288

GROMOS 54A7

OA (O) -0.547 0.32370 0.63597
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H (H) 0.397 0.00000 0.00000
CH2 0.000 0.39570 0.33472
CH2 0.000 0.39570 0.33472
CH2 0.000 0.39570 0.33472
CH2 0.000 0.39570 0.33472
CH2 0.000 0.39570 0.33472
CH2 0.000 0.39570 0.33472
CH2 0.000 0.39570 0.33472
CH3 0.000 0.39570 0.45773

Note: For GROMOS, a united-atom representation is used for CH2 and CH3 groups. The
parameters provided are for the united atoms. For CHARMM, the terminal CH3 and adjacent
CH2 groups have different partial charges due to the parameterization scheme.
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Force Field Parameterization Workflow
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Force Field Parameterization Workflow

Conclusion

This technical guide provides a consolidated resource for researchers utilizing 1-octanol in
molecular simulations. The tabulated experimental data serves as a critical benchmark for the
validation of simulation models. The detailed experimental protocols offer insight into the origin
and precision of these benchmarks. Finally, the comparative analysis of force field parameters
highlights the importance of careful parameter selection for achieving accurate and predictive
simulation results. It is anticipated that this guide will facilitate more robust and reliable
molecular modeling studies in the fields of chemistry, materials science, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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